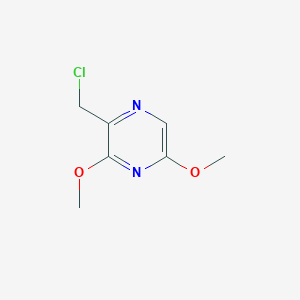
2-Chloromethyl-3,5-dimethoxy-pyrazine
Cat. No. B8364748
M. Wt: 188.61 g/mol
InChI Key: UGDFAAADQOXVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06982268B2
Procedure details


To a solution of (3,5-dimethoxy-pyrazin-2-yl)-methanol (100 mg, 0.59 mmol) in DCM (5 mL) was added SOCl2 (5 eq) at room temperature. The mixture is stirred at room temperature for an additional one hour. Solvent and volatile materials are removed in vacuo to dryness to give 110 mg of 2-chloromethyl-3,5-dimethoxy-pyrazine as an oil.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH2:11]O)=[N:5][CH:6]=[C:7]([O:9][CH3:10])[N:8]=1.O=S(Cl)[Cl:15]>C(Cl)Cl>[Cl:15][CH2:11][C:4]1[C:3]([O:2][CH3:1])=[N:8][C:7]([O:9][CH3:10])=[CH:6][N:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=NC=C(N1)OC)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature for an additional one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent and volatile materials are removed in vacuo to dryness
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=NC=C(N=C1OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
